molecular formula C18H16N2O2 B15208233 5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde CAS No. 831197-45-6

5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde

Cat. No.: B15208233
CAS No.: 831197-45-6
M. Wt: 292.3 g/mol
InChI Key: PPFYGQVUYGAHPX-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 2, a 4-(dimethylamino)phenyl group at position 5, and a carbaldehyde functional group at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in pharmaceutical and materials chemistry. The dimethylamino group enhances solubility and electron-donating capabilities, while the carbaldehyde group allows for further functionalization, such as Schiff base formation or participation in condensation reactions .

Properties

CAS No.

831197-45-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)17-16(12-21)19-18(22-17)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

PPFYGQVUYGAHPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenyl ketone under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents at Key Positions Functional Groups Reference
Target Compound Oxazole 2-Ph, 5-(4-NMe₂Ph), 4-CHO Carbaldehyde -
5-(Dimethylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile Oxazole 4-(Morpholinosulfonyl)Ph, 5-NMe₂Ph Carbonitrile
5-[4-(Dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol Triazole 4-Et, 5-(4-NMe₂Ph) Thiol
(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid Oxazole 2-Ph, 5-(4-NMe₂Ph), 4-B(OH)₂ Boronic acid
5-(4-(Dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole 3-(4-MeOPh), 5-(4-NMe₂Ph) Carbothioamide

Key Observations:

  • Triazoles exhibit stronger dipole moments, enhancing interactions with biological targets.
  • Functional Group Impact : The carbaldehyde group in the target compound distinguishes it from analogs with carbonitrile () or boronic acid () groups. Carbaldehydes are more reactive in nucleophilic additions, enabling diverse derivatization pathways.
  • Substituent Effects: The 4-(dimethylamino)phenyl group is a common feature across analogs, contributing to solvatochromism and improved solubility in polar solvents .

Physicochemical and Electronic Properties

Table 3: Physicochemical Properties

Compound Name LogP Solubility (mg/mL) λmax (nm) Reference
Target Compound 2.8 1.2 (DMSO) 320 -
5-(Dimethylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile 1.5 4.5 (Water) 350
(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid 2.1 0.8 (Water) 310
5-[4-(Dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol 3.2 0.3 (DMSO) 290

Analysis:

  • Lipophilicity: The target compound’s LogP (2.8) reflects moderate membrane permeability, intermediate between the hydrophilic morpholinosulfonyl analog (LogP 1.5) and the lipophilic triazole-thiol derivative (LogP 3.2).
  • Solubility: The morpholinosulfonyl group in dramatically improves aqueous solubility (4.5 mg/mL vs. 1.2 mg/mL for the target compound), critical for intravenous formulations.
  • Optical Properties: The dimethylamino group induces a bathochromic shift (λmax ~300–350 nm), useful in solvatochromic studies .

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